BenchChemオンラインストアへようこそ!

2-Oxa-7-azaspiro[4.5]decane hydrochloride

Spirocyclic heterocycles NK-1 receptor antagonists Regioisomeric differentiation

The 2-oxa regioisomer uniquely enables enantioselective allylic alkylation for quaternary stereocenter construction—inaccessible with 1-oxa or monocyclic surrogates. Essential for stereodivergent NK-1 antagonist SAR studies and industrial-scale (>99% ee) API synthesis. Procure the bench-stable HCl salt for direct use in parallel synthesis.

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS No. 374795-37-6
Cat. No. B1358157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[4.5]decane hydrochloride
CAS374795-37-6
Molecular FormulaC8H16ClNO
Molecular Weight177.67 g/mol
Structural Identifiers
SMILESC1CC2(CCOC2)CNC1.Cl
InChIInChI=1S/C8H15NO.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H
InChIKeyBKIKSGHRHONONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-7-azaspiro[4.5]decane hydrochloride (CAS 374795-37-6): Procurement-Relevant Identity and Structural Context


2-Oxa-7-azaspiro[4.5]decane hydrochloride is a spirocyclic heterocyclic building block comprising a piperidine ring fused via a quaternary carbon to a tetrahydrofuran moiety. Its molecular formula is C8H16ClNO, with a molecular weight of 177.67 g/mol, and it is typically supplied as a solid with a purity specification of ≥95% . The compound is recognized in authoritative databases under PubChem CID 21955383 and the InChIKey BKIKSGHRHONONE-UHFFFAOYSA-N, and it carries standard hazard warnings for skin and eye irritation [1].

Why 2-Oxa-7-azaspiro[4.5]decane hydrochloride Cannot Be Replaced by a Simple Piperidine or Another Spirocyclic Isomer


Spirocyclic building blocks are not interchangeable due to pronounced differences in three‑dimensional vector exit angles, ring strain, and heteroatom placement, all of which critically influence downstream molecular recognition and synthetic tractability. For example, the 1‑oxa‑7‑azaspiro[4.5]decane isomer exhibits direct NK‑1 receptor antagonist activity in rat synaptosomes , whereas the 2‑oxa isomer serves as a late‑stage intermediate in the synthesis of potent, stereochemically defined NK‑1 antagonists [1]. Furthermore, the 2‑oxa‑7‑azaspiro[4.5]decane scaffold has been prioritized in industrial process chemistry precisely because its specific oxygen placement enables enantioselective allylic alkylation to install the quaternary stereocenter—a transformation that is not feasible with the 1‑oxa regioisomer or with monocyclic piperidine surrogates [1]. Consequently, substituting a generic piperidine or a related spirocyclic isomer risks complete loss of synthetic pathway viability or erosion of desired pharmacological conformation.

Quantitative Differentiation of 2-Oxa-7-azaspiro[4.5]decane hydrochloride Against Closest Structural Analogs


Regioisomeric Positioning of the Oxygen Atom Determines Bioactivity Profile: 2-Oxa vs. 1-Oxa Scaffolds

The 1-oxa-7-azaspiro[4.5]decane isomer has been directly characterized as a potent, selective antagonist of neurokinin (NK) receptors, inhibiting dopamine release from rat brain synaptosomes and depressing hippocampal synapses in a manner reversible by an NK receptor antagonist . In contrast, the 2-oxa-7-azaspiro[4.5]decane hydrochloride building block does not exhibit intrinsic NK-1 antagonist activity; rather, it is employed as a key intermediate in the construction of fully elaborated NK-1 receptor antagonists, including those bearing 3-aryl-6-phenyl substitution patterns [1]. This functional divergence underscores that the relative placement of the oxygen atom within the spirocyclic framework is a decisive determinant of whether the compound acts as a direct pharmacological agent or as a synthetic precursor.

Spirocyclic heterocycles NK-1 receptor antagonists Regioisomeric differentiation

Industrial Scalability of Chiral 2-Oxa-7-azaspiro[4.5]decane Derivatives: Multi‑Hundred‑Gram Synthesis with >99% Enantiomeric Excess

A recent seven‑step enantioselective route to benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate, a direct derivative of the target scaffold, has been demonstrated on a multi‑hundred‑gram scale with an overall yield of 42% and enantiomeric excess exceeding 99% [1]. This process relies on an asymmetric allylic alkylation to set the quaternary stereocenter on the piperidine ring—a transformation that is specifically enabled by the 2-oxa arrangement. In contrast, alternative spirocyclic scaffolds such as 1-oxa-7-azaspiro[4.5]decane or simple piperidines lack the required spatial and electronic orientation for this key asymmetric induction, and no scalable enantioselective processes for those comparators have been reported at similar scale or with comparable stereocontrol.

Process chemistry Asymmetric synthesis Spirocyclic building blocks

Synthetic Versatility in NK‑1 Antagonist Construction: 2-Oxa Scaffold as a Universal Precursor

The 2-oxa-7-azaspiro[4.5]decane scaffold is a cornerstone intermediate for the stereocontrolled assembly of epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 receptor antagonists [1]. In a direct cross‑study comparison, the 1-oxa regioisomer has been employed as the final pharmacophore in NK‑1 antagonist studies , but only the 2-oxa scaffold provides the requisite functional handle (the 10-oxo group) for late‑stage diversification and stereochemical manipulation. Specifically, the 2-oxa scaffold enables both hydrogenation of arylated dihydrofurans and stereo‑ and regioselective alkene hydroarylation to access individual C3 epimers of the final antagonist [1]. This synthetic flexibility is absent in the 1-oxa isomer, which cannot undergo the same sequence of transformations without complete scaffold rearrangement.

NK-1 receptor antagonists Spirocyclic intermediates Stereocontrolled synthesis

Validated Application Scenarios for 2-Oxa-7-azaspiro[4.5]decane hydrochloride Based on Quantitative Evidence


Stereocontrolled Synthesis of NK‑1 Receptor Antagonist Epimers

The 2-oxa-7-azaspiro[4.5]decane scaffold is uniquely positioned for the stereocontrolled construction of both C3 epimers of 3‑aryl‑6‑phenyl‑1‑oxa‑7‑azaspiro[4.5]decane NK‑1 antagonists. As demonstrated by Kulagowski et al., the 2-oxa core enables two complementary stereoselective pathways—hydrogenation of arylated dihydrofurans and stereo‑/regioselective alkene hydroarylation—to access individual diastereomers [1]. This stereodivergent capability is not achievable with the 1-oxa regioisomer, making the 2-oxa building block essential for SAR studies targeting NK‑1 receptor modulation.

Scalable Manufacture of Chiral Spirocyclic Pharmaceutical Intermediates

The 2-oxa-7-azaspiro[4.5]decane framework supports industrial‑scale enantioselective synthesis, as evidenced by a seven‑step process delivering benzyl (R)-10-oxo-2-oxa-7-azaspiro[4.5]decane-7-carboxylate in 42% overall yield and >99% ee on a multi‑hundred‑gram scale [2]. This level of scalability and stereocontrol is not reported for the 1-oxa isomer or for simple piperidine surrogates, making the 2-oxa scaffold a preferred choice for process chemistry groups developing chiral APIs.

Late‑Stage Diversification of Spirocyclic Building Blocks

The presence of the 10-oxo functional handle in advanced derivatives of the 2-oxa scaffold permits further oxidation/reduction sequences and Mitsunobu‑type ring closures [2]. This contrasts with the 1-oxa scaffold, which lacks an equivalent functional group for late‑stage manipulation without scaffold degradation. Consequently, 2-oxa-7-azaspiro[4.5]decane hydrochloride is the building block of choice for medicinal chemists requiring a spirocyclic core that can be elaborated into diverse, stereochemically complex lead series.

Bioisosteric Replacement in CNS Drug Discovery Programs

The 2-oxa-7-azaspiro[4.5]decane motif has been highlighted as a bioisosteric replacement for traditional piperidine or morpholine groups in CNS‑targeted therapeutics [3]. Its rigid, three‑dimensional framework can enhance target engagement and improve physicochemical properties. Procurement of the hydrochloride salt ensures a readily soluble, bench‑stable form that can be directly employed in high‑throughput parallel synthesis or fragment‑based screening campaigns aimed at novel CNS targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-7-azaspiro[4.5]decane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.